REACTION_CXSMILES
|
[CH:1]12[CH2:9][CH:5]([O:6][C:7]1=[O:8])[CH:4]=[CH:3][CH2:2]2.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:10]([NH:17][C:7]([CH:1]1[CH2:9][CH:5]([OH:6])[CH:4]=[CH:3][CH2:2]1)=[O:8])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C12CC=CC(OC1=O)C2
|
Name
|
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
xylenes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
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Details
|
under reflux for 16 h
|
Duration
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16 h
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Type
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FILTRATION
|
Details
|
The heavy white precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
recrystallized from dichloromethane/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)C1CC=CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |